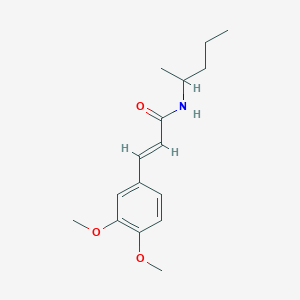
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide, also known as DMBA, is a synthetic compound that has been widely studied for its potential use in scientific research. DMBA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and alter their function.
Wirkmechanismus
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide interacts with biological molecules through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This compound has been shown to bind to proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and alteration of gene expression. This compound has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide in lab experiments is its ability to interact with a wide range of biological molecules, making it a versatile tool for studying complex biological systems. However, this compound can also be toxic to cells at high concentrations, limiting its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide, including the development of new drugs and therapies for a variety of diseases. This compound could also be used to study the molecular mechanisms of aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound as a tool for scientific research.
Synthesemethoden
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetonitrile with 1-methylbutylamine followed by the addition of acryloyl chloride. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with 1-methylbutylamine followed by the addition of acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-(1-methylbutyl)acrylamide has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug design. This compound has also been used to investigate the molecular mechanisms of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-pentan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-5-6-12(2)17-16(18)10-8-13-7-9-14(19-3)15(11-13)20-4/h7-12H,5-6H2,1-4H3,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNRJHWTHWWEKN-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(4-ethylphenyl)-1H-imidazol-1-yl]methyl}-1-methylpiperidine](/img/structure/B5340803.png)
![N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5340804.png)
amino]methyl}-2-thiophenecarboxylate](/img/structure/B5340807.png)
![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5340822.png)
![(2R*,3S*,6R*)-5-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5340834.png)

![2-butyl-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5340853.png)

![{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5340866.png)
![ethyl 2-({3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acryloyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5340868.png)
![3-(2-{[1,1-dimethyl-2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5340870.png)
![N-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]-2-pyrimidinamine](/img/structure/B5340873.png)
![methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5340878.png)
![8-[(2-chlorobenzyl)thio]-9H-purin-6-amine](/img/structure/B5340883.png)